Tazemetostat hydrobromide

Descripción

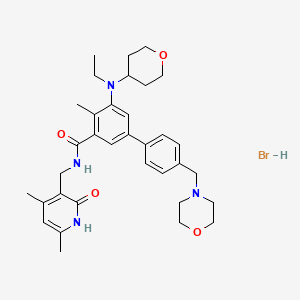

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRICAQPWZSJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027715 | |

| Record name | Tazemetostat hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467052-75-0 | |

| Record name | Tazemetostat hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazemetostat hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZEMETOSTAT HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Pathways

Direct EZH2 Inhibition and Histone Methylation Modulation

Tazemetostat's primary mechanism involves the direct inhibition of the EZH2 methyltransferase activity. patsnap.com EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in regulating gene expression through the methylation of histones. patsnap.com By targeting EZH2, tazemetostat (B611178) effectively counteracts the aberrant epigenetic silencing of genes that can contribute to cancer development and progression. patsnap.comnih.gov The drug is effective against both wild-type and mutant forms of EZH2. patsnap.comnih.govyoutube.com

The PRC2 complex, which includes core components like EZH2, SUZ12, and EED, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. mdpi.comresearchgate.net EZH2 hyperactivation, due to mutations or overexpression, is a driver in certain cancers, leading to increased PRC2-mediated gene repression. nih.govnih.gov Tazemetostat acts as a competitive inhibitor of the S-adenosyl methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to its histone substrate. nih.gov This inhibition disrupts the fundamental catalytic function of the PRC2 complex, leading to a reduction in its gene-silencing activities. nih.gov

A direct consequence of EZH2 inhibition by tazemetostat is a significant global reduction in the levels of H3K27me3. nih.govmdpi.com Studies have demonstrated that treatment with tazemetostat leads to a dose-dependent decrease in this repressive histone mark. nih.gov The compound effectively reduces not only H3K27me3 but also the di- and mono-methylated forms (H3K27me2 and H3K27me1). nih.gov This reduction occurs without affecting the total concentration of histone H3 or other histone methylation marks, highlighting the selectivity of the inhibitor. nih.gov Research in biliary tract cancer (BTC) cells showed a substantial decrease in H3K27me3 levels even at low concentrations of the drug. mdpi.com

| Cell Line | Tazemetostat Concentration | Reduction in H3K27me3 Levels | Reference |

| KKU-055 (BTC) | 0.3 µM | ~2-fold to 6-fold | mdpi.com |

| NOZ (BTC) | 0.3 µM | ~2-fold to 6-fold | mdpi.com |

| OCUG-1 (BTC) | 0.3 µM | ~2-fold to 6-fold | mdpi.com |

| Lymphoma Cell Lines | IC₅₀: 9 nM | Potent reduction | nih.gov |

This table summarizes research findings on the effect of Tazemetostat on H3K27me3 levels in different cancer cell lines.

The reduction in H3K27me3 levels at gene promoters leads to the derepression and reactivation of PRC2 target genes. nih.gov Many of these genes function as tumor suppressors, and their silencing by hyperactive EZH2 contributes to oncogenesis. patsnap.com For example, tazemetostat has been shown to restore the expression of epigenetically silenced genes involved in immune surveillance, such as MHC-I and MHC-II, as well as the immune cell adhesion molecule CD58. nih.gov In studies on biliary tract cancer cells, tazemetostat treatment resulted in the upregulation of the tumor suppressor gene Fructose-1,6-bisphosphatase 1 (FBP1) at both the mRNA and protein levels. mdpi.comresearchgate.net

By reversing the repressive H3K27me3 marks and reactivating silenced genes, tazemetostat fundamentally alters the transcriptional landscape of cancer cells. nih.gov The antiproliferative effects of the drug are correlated with significant changes in gene expression, particularly a decrease in the expression of genes involved in the cell cycle and spliceosome pathways. nih.gov Furthermore, tazemetostat can induce differentiation in B-cells by upregulating gene sets associated with memory B-cells, including PRDM1/BLIMP1. nih.govsigmaaldrich.com This reprogramming of the cellular transcriptome shifts the cell from a proliferative and undifferentiated state towards growth arrest and maturation. sigmaaldrich.com

Downstream Signaling Pathway Modulation

The epigenetic changes induced by tazemetostat translate into functional alterations in downstream signaling pathways that govern cell fate and proliferation.

Tazemetostat's ability to induce cell cycle arrest is a key downstream effect of its mechanism. nih.gov The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) through their association with regulatory proteins called cyclins. nih.govkhanacademy.org EZH2 is known to repress the transcription of several genes that inhibit the cell cycle, such as CDKN1A and CDKN2A. nih.gov

Initiation of Apoptotic Pathways

Tazemetostat hydrobromide has been shown to induce apoptosis in various cancer cell types, a key mechanism contributing to its antitumor activity. tandfonline.comnih.gov Preclinical models have demonstrated that by inhibiting EZH2, tazemetostat can trigger cell cycle arrest and programmed cell death in lymphoma cells. tandfonline.comnih.gov The apoptotic response is particularly pronounced in cell lines harboring gain-of-function mutations in EZH2, suggesting a strong dependency of these mutant cells on EZH2 activity for their survival. aacrjournals.org

In studies on diffuse large B-cell lymphoma (DLBCL), cell lines with mutant EZH2 were found to be significantly more sensitive to the cytotoxic effects of tazemetostat compared to wild-type cell lines. aacrjournals.org For instance, the KARPAS-422 cell line, which has an EZH2 mutation, exhibits a notable increase in apoptosis following treatment with tazemetostat, an effect that is minimal in wild-type cell lines. mdpi.comaacrjournals.org Furthermore, research in malignant melanoma cells indicated that tazemetostat treatment led to a significant, dose- and time-dependent decrease in cell viability by inducing apoptosis. nih.gov The mechanism of apoptosis induction has also been linked to the modulation of key apoptotic genes. nih.gov Synergistic effects have been observed when tazemetostat is combined with other agents, such as the Bcl-2 inhibitor venetoclax, to enhance the apoptotic response in DLBCL. nih.gov

| Cell Line | Cancer Type | EZH2 Status | Observed Apoptotic Effect | Reference |

|---|---|---|---|---|

| KARPAS-422 | B-cell Lymphoma | Mutant | Increased apoptosis in response to treatment. | mdpi.comaacrjournals.org |

| Various DLBCL cell lines | B-cell Lymphoma | Mutant | More sensitive to anti-apoptotic effects than wild-type. | nih.govaacrjournals.org |

| SU-DHL-5, Farage, TMD8 | B-cell Lymphoma | Wild-Type | Showed little to no apoptosis; primarily a cytostatic response. | mdpi.comaacrjournals.org |

| Malignant Melanoma cells | Malignant Melanoma | Not Specified | Significant decrease in viability via apoptosis induction. | nih.gov |

Restoration of Immune Regulation Markers (MHC-I, MHC-II, CD58)

Beyond its direct effects on tumor cell apoptosis, this compound also modulates the tumor's interaction with the immune system by restoring the expression of key immune regulatory molecules. EZH2-mediated gene silencing is a known mechanism of tumor immune evasion. nih.gov By inhibiting EZH2, tazemetostat can reverse this epigenetic suppression.

Treatment with tazemetostat has been shown to restore the expression of Major Histocompatibility Complex Class I (MHC-I) and Class II (MHC-II) molecules on the surface of EZH2-mutant DLBCL cell lines. nih.gov This restoration is crucial for antigen presentation to immune cells, a critical step in initiating an antitumor immune response. EZH2 mutations in lymphomas are often associated with decreased MHC expression, and tazemetostat can counteract this effect. nih.gov Similarly, in models of head and neck squamous cell carcinoma (HNSCC), tazemetostat upregulates HLA class I molecules, increasing tumor cell cytotoxicity mediated by antigen-specific CD8+ T cells. mdpi.com

Furthermore, tazemetostat can restore the expression of the epigenetically silenced costimulatory molecule CD58. nih.govnih.gov Loss of CD58 is a common immune escape mechanism in lymphoid malignancies. nih.gov Research has shown that EZH2 is directly involved in silencing the CD58 gene via H3K27 trimethylation in its promoter region. nih.gov Inhibition of EZH2 by tazemetostat leads to the demethylation of this region, activating CD58 transcription and restoring its surface expression. nih.gov This restoration enhances the production of interferon-γ by T cells and Natural Killer (NK) cells, thereby augmenting the anti-lymphoma immune response. nih.gov

| Marker | Cancer Type / Cell Line | Effect of Tazemetostat | Underlying Mechanism | Reference |

|---|---|---|---|---|

| MHC-I, MHC-II | EZH2-mutant DLBCL | Restored expression. | Reversal of EZH2-mediated gene silencing. | nih.gov |

| HLA Class I | HNSCC | Upregulated expression. | Targeted selective inhibition of EZH2. | mdpi.com |

| CD58 | B-cell Lymphoma | Restored expression. | Induced demethylation of H3K27me3 in the CD58 promoter region. | nih.govnih.gov |

Specificity for EZH2 Mutations (e.g., Y641, A677, A682G, A692V)

This compound is a potent inhibitor of both wild-type (WT) and mutant forms of the EZH2 enzyme. nih.govnih.gov However, its clinical efficacy is particularly pronounced in cancers harboring specific gain-of-function mutations in the EZH2 gene. These mutations, commonly found in follicular lymphoma (FL) and DLBCL, lead to hyperactivation of the enzyme's methyltransferase activity. tandfonline.com

Clinical trials have demonstrated significantly higher response rates in patients with EZH2-mutated lymphomas compared to those with WT EZH2. tandfonline.comnih.gov The FDA-approved companion diagnostic for tazemetostat, the cobas® EZH2 Mutation Test, is designed to detect mutations at key codons, including Y646 (which can be substituted by X, S, H, C, F, or N), A682 (specifically A682G), and A692 (specifically A692V). nih.govnih.govfda.gov The Y641 mutation, which is functionally equivalent to Y646 in different nomenclatures, is one of the most well-characterized EZH2 mutations targeted by tazemetostat. nih.gov Preclinical models have also shown that tazemetostat inhibits tumor growth in xenografts containing the EZH2 Y646 or A682G mutations. nih.gov While the A677 mutation is known to promote H3K27 hypertrimethylation, its specific response to tazemetostat is less detailed in available literature compared to the others. nih.gov

Phase II clinical trial data for patients with relapsed or refractory follicular lymphoma highlighted this differential efficacy. The objective response rate (ORR) was 69% in patients with EZH2-mutated tumors, compared to 34-35% in patients with EZH2 wild-type tumors. tandfonline.comfda.govoncotarget.com Despite the lower response rate in the WT cohort, the activity in these patients suggests that tazemetostat's mechanism is also effective in tumors that may have an overexpressed, non-mutated EZH2 or other alterations in chromatin-modifying proteins. oncotarget.com

| EZH2 Mutation Site | Specific Mutations Detected | Clinical Response (ORR) in Mutant FL | Clinical Response (ORR) in Wild-Type FL | Reference |

|---|---|---|---|---|

| Tyrosine 641/646 | Y641X, Y646X (S, H, C), Y646F, Y646N | 69% | 34-35% | nih.govnih.govfda.gov |

| Alanine 682 | A682G | nih.govnih.govfda.gov | ||

| Alanine 692 | A692V | nih.govfda.gov |

Preclinical Research and in Vitro / in Vivo Studies

Activity in B-cell Lymphoma Models

Tazemetostat (B611178) has shown notable activity in various B-cell lymphoma models, with its effects being particularly pronounced in lymphomas harboring activating mutations in the EZH2 gene. nih.govaacrjournals.org However, activity has also been observed in models with wild-type EZH2. aacrjournals.orgaacrjournals.org

Inhibition of Growth and Induction of Apoptosis in Cell Culture

In vitro studies have demonstrated that tazemetostat effectively inhibits the proliferation and induces apoptosis in B-cell lymphoma cell lines. nih.govaacrjournals.org Treatment of diffuse large B-cell lymphoma (DLBCL) cell lines with tazemetostat leads to a dose-dependent reduction in H3K27 trimethylation (H3K27me3), a key epigenetic mark regulated by EZH2. nih.gov This inhibition of EZH2's catalytic activity results in cell cycle arrest and ultimately apoptosis. nih.govnih.gov

Cell lines with EZH2 gain-of-function mutations are generally more sensitive to the antiproliferative and apoptotic effects of tazemetostat compared to their wild-type counterparts. aacrjournals.orgresearchgate.net For instance, EZH2-mutant DLBCL cell lines exhibit a cytotoxic response to tazemetostat, while wild-type cell lines tend to show a more cytostatic effect. aacrjournals.orgnih.gov The half-maximal inhibitory concentration (IC50) for cell proliferation in EZH2-mutant cell lines is often several orders of magnitude lower than in wild-type lines. aacrjournals.org In some cases, prolonged exposure to tazemetostat can lead to a cytotoxic effect even in wild-type cells. nih.gov

| Cell Line Type | Tazemetostat Effect | Reference |

| EZH2-Mutant B-cell Lymphoma | Cytotoxic (Induces apoptosis and inhibits proliferation) | aacrjournals.orgresearchgate.net |

| EZH2 Wild-Type B-cell Lymphoma | Primarily Cytostatic (Inhibits proliferation) | aacrjournals.orgnih.gov |

Antitumor Activity in Xenograft Models (with and without EZH2 mutations)

The in vitro findings have been corroborated by in vivo studies using xenograft models of B-cell lymphoma. In mice bearing tumors derived from EZH2-mutant DLBCL cell lines, tazemetostat treatment has been shown to cause significant tumor growth inhibition and even complete tumor regression. nih.gov For example, in xenograft models using KARPAS-422 and Pfeiffer cells, which harbor EZH2 mutations, tazemetostat led to complete tumor regression. nih.gov In the WSU-DLCL2 xenograft model, also with an EZH2 mutation, tazemetostat inhibited tumor growth. nih.gov

Tazemetostat has also demonstrated antitumor activity in xenograft models of B-cell lymphoma with wild-type EZH2, although the effects are generally characterized by tumor growth inhibition rather than regression. aacrjournals.org Studies have shown that in wild-type models, tazemetostat treatment can lead to a cytostatic response, effectively slowing down tumor progression. aacrjournals.orgnih.gov

| Xenograft Model | EZH2 Status | Tazemetostat Antitumor Activity | Reference |

| KARPAS-422 | Mutant | Complete Tumor Regression | nih.gov |

| Pfeiffer | Mutant | Complete Tumor Regression | nih.gov |

| WSU-DLCL2 | Mutant | Tumor Growth Inhibition | nih.gov |

| Multiple Wild-Type DLBCL models | Wild-Type | Tumor Growth Inhibition | aacrjournals.org |

Activity in Solid Tumor Models

Tazemetostat has shown significant preclinical activity in a variety of solid tumors, particularly those characterized by the loss of function of certain components of the SWI/SNF chromatin remodeling complex, which creates a dependency on EZH2 activity.

Efficacy in Epithelioid Sarcoma Models (INI1 loss)

Epithelioid sarcoma is a rare soft tissue sarcoma characterized by the loss of the INI1 (also known as SMARCB1) protein in over 90% of cases. nih.govmedjournal360.comnih.gov This loss of INI1 function leads to an oncogenic dependence on EZH2. nih.govresearchgate.net Preclinical studies have shown that tazemetostat can induce durable tumor regression in models of INI1-negative epithelioid sarcoma. nih.gov This preclinical efficacy provided a strong basis for the clinical trials that ultimately led to its approval for this indication. nih.govmedjournal360.com

Efficacy in Malignant Rhabdoid Tumor Models (SMARCB1-deficient)

Malignant rhabdoid tumors (MRTs) are aggressive pediatric cancers also defined by the loss of SMARCB1/INI1. nih.govresearchgate.net Similar to epithelioid sarcoma, this genetic alteration confers a dependence on EZH2. nih.govaacrjournals.org Preclinical models of MRT have demonstrated a significant response to tazemetostat. nih.gov In vivo studies using MRT xenografts have shown that tazemetostat can effectively inhibit tumor growth. nih.gov While the agent alone may not always induce complete tumor regression, it has shown the potential to significantly prolong the time to tumor progression. nih.gov

Activity in Synovial Sarcoma and Malignant Mesothelioma Models

Preclinical studies have also explored the activity of tazemetostat in other solid tumors. In models of synovial sarcoma, which is characterized by a specific chromosomal translocation (SS18-SSX) that leads to functional SMARCB1 loss, tazemetostat has demonstrated anti-proliferative activity and induced cell death in vitro. nih.govnih.gov In synovial sarcoma xenograft models, tazemetostat treatment resulted in significant tumor growth inhibition. nih.govresearchgate.net

In the context of malignant mesothelioma, preclinical rationale for tazemetostat's use stems from the observation that some of these tumors have inactivating mutations in the BAP1 gene. While the direct preclinical efficacy data in mesothelioma models is less extensively detailed in the provided search results, the known interplay between BAP1 and EZH2 suggests a potential therapeutic vulnerability. researchgate.net

| Tumor Model | Key Genetic Alteration | Tazemetostat Efficacy | Reference |

| Epithelioid Sarcoma | INI1/SMARCB1 loss | Durable tumor regression | nih.gov |

| Malignant Rhabdoid Tumor | SMARCB1/INI1 loss | Tumor growth inhibition | nih.gov |

| Synovial Sarcoma | SS18-SSX translocation | Tumor growth inhibition | nih.govresearchgate.net |

| Malignant Mesothelioma | BAP1 inactivation (in a subset) | Potential therapeutic target | researchgate.net |

Activity in Other Solid Tumors with ARID1A Mutations

The rationale for investigating tazemetostat in tumors with AT-rich interactive domain-containing protein 1A (ARID1A) mutations stems from the antagonistic relationship between ARID1A and the Polycomb Repressive Complex 2 (PRC2), of which Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit. ARID1A is a critical component of the SWI/SNF chromatin remodeling complex and acts as a tumor suppressor. Its loss of function, a common event in various solid tumors, leads to an imbalance in chromatin-mediated gene expression and an enhanced reliance on EZH2 activity for proliferation and survival. This creates a state of synthetic lethality, where cancer cells with ARID1A mutations become particularly sensitive to EZH2 inhibition.

Preclinical studies have provided evidence supporting this hypothesis. A functional link between ARID1A mutations and increased sensitivity to EZH2 inhibition has been reported in preclinical models of ovarian clear cell, gastric, and bladder cancers. For instance, investigations in a panel of bladder cancer cells confirmed that ARID1A loss-of-function mutations were associated with a preferential sensitivity to EZH2 inhibition. In these models, the restoration of ARID1A function led to molecular and phenotypic changes similar to those caused by treatment with an EZH2 inhibitor, underscoring the specific dependency of ARID1A-mutant cells on the EZH2 pathway.

The antitumor activity of EZH2 inhibitors has been demonstrated in various in vivo xenograft models of ARID1A-mutated tumors. Treatment with the EZH2 inhibitor tulmimetostat, which has a similar mechanism of action to tazemetostat, resulted in significant efficacy in multiple xenograft models, including those for ARID1A-mutant bladder, ovarian, and endometrial tumors. These preclinical findings have provided a strong basis for the clinical investigation of tazemetostat in patients with ARID1A-mutated solid tumors.

Table 1: Rationale for Tazemetostat Activity in ARID1A-Mutated Tumors

| Feature | Description | Reference |

|---|---|---|

| Cellular Function | ARID1A is a tumor suppressor and part of the SWI/SNF complex; EZH2 is the catalytic subunit of the PRC2 complex. | |

| Functional Relationship | ARID1A and EZH2 have opposing roles in chromatin remodeling and gene expression. | |

| Effect of ARID1A Mutation | Loss of ARID1A function leads to an imbalance and enhanced reliance on EZH2 activity. | |

| Therapeutic Hypothesis | EZH2 inhibition in ARID1A-mutant cells induces synthetic lethality, leading to tumor growth suppression. | |

| Preclinical Evidence | Increased sensitivity to EZH2 inhibitors observed in ARID1A-mutant ovarian, gastric, and bladder cancer cell models. |

Pharmacodynamic Markers in Preclinical Studies

The primary pharmacodynamic marker for tazemetostat activity is the reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), the direct epigenetic mark catalyzed by EZH2. Preclinical studies have consistently demonstrated that tazemetostat potently and selectively inhibits EZH2, leading to a dose-dependent decrease in global H3K27me3 levels in both cancer cells and healthy tissues.

In in vitro studies across various cancer cell lines, including lymphoma, synovial sarcoma, and biliary tract cancer, tazemetostat treatment resulted in a significant reduction of H3K27me3 levels. For example, in biliary tract cancer cells, treatment with 0.3 µM of tazemetostat led to a reproducible two- to six-fold reduction in H3K27me3 levels after 96 hours. Similarly, in murine models of glioma, tazemetostat significantly reduced H3K27me3 in both IDH1-mutant and wild-type glioma cells within 48 hours. This on-target activity is highly specific, as tazemetostat directly decreases H3K27me3, H3K27me2, and H3K27me1 without affecting the total concentration of histone H3 or other histone methylation marks.

In vivo preclinical models have corroborated these findings, showing a clear correlation between tazemetostat administration, tumor growth inhibition, and H3K27me3 reduction in tumor tissue. In mice bearing synovial sarcoma xenografts, oral administration of tazemetostat led to dose-dependent tumor growth inhibition that correlated with the inhibition of H3K27me3 levels within the tumor. The assessment of H3K27me3 has also been extended to surrogate tissues in preclinical and clinical settings. For instance, in a pediatric Phase I study, tazemetostat dose exposure was directly correlated with decreased H3K27me3 levels as measured by immunohistochemistry in skin biopsies, establishing it as a viable surrogate tissue for assessing target engagement.

Investigation of Resistance Mechanisms in Preclinical Models

Preclinical research has identified several potential mechanisms through which tumors can develop resistance to EZH2 inhibitors like tazemetostat. These mechanisms can be broadly categorized into two main groups: secondary mutations in the drug target and the activation of alternative, or bypass, survival pathways.

One key mechanism involves the acquisition of secondary mutations within the EZH2 gene itself. Studies on diffuse large B-cell lymphoma (DLBCL) cell lines made resistant to tazemetostat have identified acquired mutations such as Y661N and Y111H in the SET domain of EZH2. These mutations are thought to interfere with the binding of the inhibitor to EZH2, thereby reducing its efficacy while still allowing the enzyme to function.

However, resistance can also emerge through EZH2-independent mechanisms. In some preclinical models, resistance to tazemetostat developed without any additional mutations in EZH2, suggesting the activation of bypass pathways that allow cancer cells to survive and proliferate despite effective EZH2 inhibition. Research has implicated the activation of pro-survival signaling cascades, including the PI3K/AKT/mTOR and MEK/ERK pathways, as a means of conferring resistance to EZH2 inhibitors.

In the context of SMARCB1-deficient tumors, a distinct resistance mechanism has been described. In these cancers, acquired resistance to tazemetostat has been linked to mutations that converge on the RB1/E2F cell cycle regulatory axis. These mutations, including loss of function of RB1 or its upstream regulator CDKN2A, effectively decouple the anti-proliferative effects of EZH2 inhibition (which are dependent on a functional RB1 pathway) from its effects on cellular differentiation. This allows tumor cells to continue dividing and escape the G1 cell cycle arrest typically induced by tazemetostat.

Table 2: Preclinical Mechanisms of Resistance to Tazemetostat

| Mechanism Category | Specific Mechanism | Preclinical Model Context | Reference |

|---|---|---|---|

| On-Target Alterations | Acquired secondary mutations in EZH2 (e.g., Y661N, Y111H) that interfere with drug binding. | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | |

| Bypass Pathways | Activation of pro-survival signaling pathways like PI3K and MEK/ERK. | Lymphoma models | |

| Bypass Pathways | Novel, undefined bypass mechanisms independent of EZH2 mutations. | DLBCL cell lines | |

| Decoupling of Cellular Processes | Acquired mutations converging on the RB1/E2F axis (e.g., loss of RB1, CDKN2A) that decouple cell cycle control from EZH2-induced differentiation. | SMARCB1-deficient tumors (e.g., epithelioid sarcoma, rhabdoid tumors) |

Clinical Efficacy Research

Follicular Lymphoma (FL)

Tazemetostat (B611178) hydrobromide, an oral inhibitor of the EZH2 methyltransferase, has demonstrated clinically meaningful and durable responses as a monotherapy in heavily pretreated patients with relapsed or refractory follicular lymphoma (FL). nih.govascopost.com Its efficacy has been evaluated in clinical trials for patients with both EZH2-mutated tumors and those with wild-type EZH2. tandfonline.comnih.gov The approval by the U.S. Food and Drug Administration (FDA) for this indication was based on results from a multicenter, single-arm, phase 2 trial (Study E7438-G000-101). onclive.comfda.govtazverik.com

In a cohort of 45 patients with relapsed or refractory FL harboring an EZH2 mutation who had received at least two prior systemic therapies, tazemetostat demonstrated significant anti-tumor activity. nih.govcancernetwork.com

The objective response rate (ORR) as assessed by an independent review committee was 69% (95% CI: 53%–82%). nih.govonclive.comfda.gov The median duration of response (DoR) in these patients was 10.9 months (95% CI: 7.2–not estimable). nih.govonclive.comcancernetwork.comresearchgate.net Among the 31 patients who achieved a response, 61% had a response lasting for at least 6 months, and 23% had a response lasting for 12 months or more. nih.gov

| Efficacy Endpoint | Result | 95% Confidence Interval (CI) |

|---|---|---|

| Objective Response Rate (ORR) | 69% | 53%–82% nih.govonclive.com |

| Median Duration of Response (DoR) | 10.9 months | 7.2–NE nih.govonclive.comcancernetwork.comresearchgate.net |

The responses in the EZH2-mutant cohort included both complete and partial responses. cancernetwork.com The complete response (CR) rate was 13%, achieved by 6 of the 45 patients. nih.govcancernetwork.comtheoncologypharmacist.com A partial response (PR) was observed in 56% of patients, corresponding to 25 individuals. nih.govcancernetwork.comtheoncologypharmacist.com Other data reported a CR rate of 12% and a PR rate of 57%. onclive.comfda.gov

| Response Type | Response Rate |

|---|---|

| Complete Response (CR) | 12%–13% nih.govonclive.comcancernetwork.com |

| Partial Response (PR) | 56%–57% nih.govonclive.comcancernetwork.com |

The median progression-free survival (PFS) for patients with EZH2-mutant relapsed or refractory follicular lymphoma treated with tazemetostat was 13.8 months (95% CI: 10.7–22.0 months). nih.govascopost.comcancernetwork.comresearchgate.net

| Efficacy Endpoint | Result | 95% Confidence Interval (CI) |

|---|---|---|

| Median Progression-Free Survival (PFS) | 13.8 months | 10.7–22.0 months nih.govascopost.comcancernetwork.com |

Tazemetostat was also evaluated in patients with relapsed or refractory follicular lymphoma who have no satisfactory alternative treatment options and whose tumors are EZH2 wild-type (WT). onclive.comfda.gov

In a cohort of 54 patients with EZH2 wild-type FL, the objective response rate was 35% (95% CI: 23%–49%). nih.govtandfonline.comnih.govresearchgate.net Another analysis reported the ORR in 53 patients with EZH2 wild-type disease as 34% (95% CI: 22%–48%), with a complete response rate of 4% and a partial response rate of 30%. onclive.comfda.gov

| Efficacy Endpoint | Result | 95% Confidence Interval (CI) |

|---|---|---|

| Objective Response Rate (ORR) | 34%–35% | 22%–49% nih.govonclive.comfda.gov |

Studies in Patients with Early Progression of Disease (POD24)

Progression of disease within 24 months (POD24) of initial immunochemotherapy is a significant negative prognostic indicator in follicular lymphoma. nih.gov Clinical research has explored the efficacy of tazemetostat in this high-risk patient population. In a phase 2 clinical trial, patients with relapsed or refractory follicular lymphoma who experienced POD24 were evaluated. ashpublications.orgnih.govnih.gov The study demonstrated that tazemetostat monotherapy resulted in clinically meaningful responses in this difficult-to-treat subgroup. ashpublications.orgnih.gov

| Patient Subgroup (POD24) | Overall Response Rate (ORR) | Complete Response (CR) Rate |

|---|---|---|

| EZH2 Mutant | 63% | 11% |

| EZH2 Wild-Type | 25% | 3% |

Epithelioid Sarcoma (ES)

Epithelioid sarcoma is a rare and aggressive soft-tissue sarcoma, with over 90% of cases characterized by the loss of the INI1 protein. ascopost.comnih.gov This loss leads to a dependency on the transcriptional repressor EZH2, making it a rational target for therapy. ascopost.comnih.gov A phase 2, open-label, multicenter basket study investigated the efficacy of tazemetostat in patients with metastatic or locally advanced epithelioid sarcoma with INI1 loss who were not eligible for complete resection. ascopost.comcancernetwork.comfda.gov

The duration of response (DOR) was a key secondary endpoint. nih.gov Of the patients who responded to treatment, 67% had a duration of response of six months or longer. fda.gov At a median follow-up of 13.8 months, the median DOR was not reached (95% CI: 9.2 months–not estimable), indicating the durability of the responses observed. ascopost.comnih.gov The median time to response was 3.9 months. ascopost.comaacrjournals.org

| Efficacy Endpoint | Result |

|---|---|

| Overall Response Rate (ORR) | 15% (n=9/62) |

| Complete Response (CR) | 1.6% (n=1/62) |

| Partial Response (PR) | 13% (n=8/62) |

| Median Duration of Response (DOR) | Not Reached |

| Responders with DOR ≥ 6 months | 67% |

Metastatic or Locally Advanced ES (INI1 loss)

Other Investigated Malignancies in Clinical Trials

Tazemetostat has been investigated in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL), particularly those with EZH2 activating mutations. onclive.comthe-hospitalist.org The rationale for targeting EZH2 in DLBCL stems from the role of activating mutations as an oncogenic driver, especially in the germinal center B-cell-like (GCB) subtype. onclive.com Clinical trials are ongoing to further evaluate the efficacy of tazemetostat as a monotherapy and in combination with other agents for DLBCL. the-hospitalist.orgcenterwatch.com In a phase 2 study in Japan, three patients with DLBCL were enrolled, and a follow-up analysis at a median of 35.0 months was conducted. nih.gov

Malignant rhabdoid tumors (MRTs) are aggressive cancers often affecting young children and are characterized by alterations in the SMARCB1 (INI1) gene. researchgate.netnih.gov The loss of INI1 function leads to a dependence on EZH2, providing a therapeutic target for tazemetostat. onclive.comaacrjournals.org

In a study involving pediatric patients with INI1-negative malignant rhabdoid tumors, tazemetostat was evaluated as a maintenance or add-on therapy in the first-line treatment setting. researchgate.netnih.gov Four patients with primary atypical teratoid rhabdoid tumor (AT/RT), a type of rhabdoid tumor in the central nervous system, received tazemetostat after resection and high-dose chemotherapy. researchgate.netnih.gov Three of these patients achieved an event-free survival of 32, 34, and 30 months, respectively. nih.gov One patient treated for a rhabdoid tumor of the ovary, who received tazemetostat as maintenance therapy, had an event-free survival of 44 months. nih.gov These results are promising, especially considering that nearly all relapses in rhabdoid tumors typically occur within two years of diagnosis. researchgate.netnih.gov

Synovial Sarcoma

Tazemetostat has been investigated in a Phase 2 multicenter, open-label, non-randomized study (NCT02601950) in adult patients with synovial sarcoma. asco.orgasco.org In a cohort of 33 treated patients who had received a median of two prior systemic treatments, no objective responses were observed. asco.org However, the best response of stable disease was seen in 11 patients (33%), with 5 of those patients (15%) having stable disease that lasted for 16 weeks or longer. asco.orgmycancergenome.org The study did not meet its protocol-defined success criterion. asco.orgmycancergenome.org Despite the lack of objective responses in this heavily pretreated population, the observation of stable disease in a subset of patients suggests a potential for tazemetostat in combination therapies for synovial sarcoma. asco.orgmycancergenome.org

Clinical Efficacy of Tazemetostat in Synovial Sarcoma (NCT02601950)

| Endpoint | Result |

|---|---|

| Number of Patients | 33 |

| Best Response | Stable Disease (SD) |

| Patients with SD | 33% (11 patients) |

| Patients with SD ≥16 weeks | 15% (5 patients) |

| Objective Responses | 0% |

Malignant Mesothelioma

The efficacy of tazemetostat in patients with relapsed or refractory malignant pleural mesothelioma with BAP1-inactivation was evaluated in a multicenter, open-label, phase 2 study (NCT02860286). nih.gov After a median follow-up of 35.9 weeks, the disease control rate at 12 weeks in 61 patients with BAP1-inactivated tumors was 54%. nih.gov While no complete responses were confirmed, two patients achieved a confirmed partial response. nih.gov

Efficacy of Tazemetostat in BAP1-Inactivated Malignant Pleural Mesothelioma (NCT02860286)

| Endpoint | Result |

|---|---|

| Number of Patients | 61 |

| Disease Control Rate (at 12 weeks) | 54% |

| Confirmed Complete Response | 0% |

| Confirmed Partial Response | 3.3% (2 patients) |

Pancreatic Cancer

Currently, there is no publicly available clinical trial data on the efficacy of tazemetostat hydrobromide specifically in patients with pancreatic cancer. A multi-cohort, phase 2 study (CAIRE, NCT04705818) is investigating tazemetostat in combination with durvalumab in several advanced cancers, including a cohort for pancreatic adenocarcinoma, but results for this specific cohort have not yet been reported. asco.orgichgcp.netresearchgate.net

Colorectal Cancer

The CAIRE study (NCT04705818), a single-arm, open-label, multicentric phase II trial, is assessing the efficacy of tazemetostat in combination with the immune checkpoint inhibitor durvalumab in patients with advanced microsatellite stable colorectal cancer. asco.org In a cohort of 34 patients for whom imaging was available, the best tumor response was a confirmed partial response in 1 patient (2.9%) and stable disease in 11 patients (32.3%). asco.org The disease control rate was 35.3%. asco.org

Efficacy of Tazemetostat plus Durvalumab in Microsatellite Stable Colorectal Cancer (CAIRE Study, NCT04705818)

| Endpoint | Result |

|---|---|

| Number of Evaluable Patients | 34 |

| Confirmed Partial Response | 2.9% (1 patient) |

| Stable Disease | 32.3% (11 patients) |

| Progressive Disease | 64.7% (22 patients) |

| Disease Control Rate | 35.3% |

Melanoma (BRAF-Mutated)

A phase I/II clinical trial (NCT04557956) is currently underway to investigate the best dose and potential benefits of tazemetostat in combination with the BRAF inhibitor dabrafenib (B601069) and the MEK inhibitor trametinib (B1684009). mycancergenome.orggeorgiacancerinfo.orggeorgiacancerinfo.orgcancer.gov This study is enrolling patients with BRAF V600-mutated metastatic melanoma that has progressed on prior BRAF/MEK inhibitor therapy. mycancergenome.orggeorgiacancerinfo.orggeorgiacancerinfo.orgcancer.govwustl.edu As the trial is actively recruiting, no efficacy results have been made public at this time. mycancergenome.orggeorgiacancerinfo.orggeorgiacancerinfo.orgcancer.gov

Small Cell Lung Cancer

An investigator-initiated, NCI-sponsored phase I dose-escalation and dose-expansion study (NCT05353439) is evaluating the safety and tolerability of tazemetostat in combination with topotecan (B1662842) and the PD-1 inhibitor pembrolizumab (B1139204) in patients with recurrent small cell lung cancer. clinicaltrials.govasco.orgpanfoundation.org The primary objective of the dose-escalation cohort is to determine the safety and optimal doses of the combination. asco.org Preliminary efficacy of the combination is a secondary objective for the dose-expansion cohort. clinicaltrials.govasco.org As this is an early-phase trial focused on safety and dose-finding, efficacy data is not yet available. clinicaltrials.govasco.orgpanfoundation.org

Peripheral T-cell Lymphoma (PTCL)

Efficacy of Tazemetostat plus Belinostat in Relapsed/Refractory T-cell Lymphoma (NCT05627245)

| Endpoint | Result |

|---|---|

| Number of Evaluable Patients | 7 |

| Overall Response Rate (ORR) | 43% |

| Complete Response (CR) | 28.6% (2 patients) |

| Partial Response (PR) | 14.3% (1 patient) |

| Stable Disease (SD) | 42.9% (3 patients) |

Prostate Cancer (Metastatic Castration-Resistant)

The efficacy of tazemetostat in metastatic castration-resistant prostate cancer (mCRPC) has been explored, primarily in combination with other therapies, with research suggesting it may help resensitize tumors to androgen-signaling inhibitors.

Another study, the phase 1b/2 CELLO-1 trial (NCT04179864), investigated tazemetostat in combination with enzalutamide (B1683756) or abiraterone/prednisone in chemotherapy-naïve mCRPC patients. Updated findings presented at a median follow-up of 17.4 months showed that half of the enrolled patients experienced a decrease in their PSA level from baseline. childrenshospital.org However, a randomized phase 2 part of the study comparing tazemetostat plus enzalutamide versus enzalutamide alone did not demonstrate a significant improvement in radiographic progression-free survival (rPFS). nih.gov

| Clinical Trial | Combination Agent | Patient Population | Key Efficacy Findings |

| NCT04846478 (Phase 1a/1b) | Talazoparib | Heavily pretreated, biomarker-unselected mCRPC | ORR: 8.3%Stable Disease: 33.3%≥50% PSA Decline: 13.1% |

| CELLO-1 (Phase 1b/2) | Enzalutamide or Abiraterone/Prednisone | Chemotherapy-naïve mCRPC | PSA Decline: 50% of patients showed a decrease from baseline. No significant improvement in rPFS in the randomized phase 2 part. |

Marginal Zone Lymphoma

Clinical efficacy data for this compound in marginal zone lymphoma (MZL) is limited. A first-in-human Phase I study (NCT01897571) that enrolled patients with various relapsed or refractory B-cell non-Hodgkin's lymphomas included one patient with MZL. onclive.comtargetedonc.com This patient was reported to have achieved a response to the treatment. targetedonc.com

Further investigation into the role of tazemetostat in MZL is ongoing. The TARZAN trial, a phase Ib study, is currently evaluating tazemetostat in combination with zanubrutinib (B611923) and rituximab (B1143277) for patients with relapsed or refractory MZL, among other indolent lymphomas. nih.gov However, specific efficacy results from this combination trial are not yet available.

Mantle Cell Lymphoma

The clinical efficacy of this compound in mantle cell lymphoma (MCL) is still under investigation, with current data primarily stemming from preclinical studies. These studies suggest potential antitumor activity.

Preclinical analyses have shown that tazemetostat, both as a single agent and in combination with the BTK inhibitor zanubrutinib, demonstrated antitumor effects in MCL cell lines, including those with intrinsic resistance to BTK inhibitors. ahdbonline.comnih.govnih.gov In vivo studies using a murine xenograft model also showed a significant delay in tumor growth with the combination of tazemetostat and zanubrutinib compared to either agent alone. ahdbonline.comnih.gov These preclinical findings suggest that EZH2 inhibition may be a promising therapeutic strategy for patients with relapsed or refractory MCL. ahdbonline.comnih.gov

Tazemetostat is currently being evaluated in clinical trials for MCL. nih.gov The phase Ib TARZAN trial is actively recruiting patients with relapsed or refractory MCL to assess tazemetostat in combination with zanubrutinib and rituximab. nih.gov However, clinical efficacy data from trials involving tazemetostat for the treatment of mantle cell lymphoma have not yet been reported.

Chordoma

This compound has demonstrated clinical activity in patients with chordoma, particularly in pediatric patients with INI1-negative or poorly differentiated chordomas.

One notable case involved a pediatric patient with advanced poorly differentiated chordoma who had a confirmed partial response and was enrolled in the trial for approximately 15 months. nih.gov Another report detailed an exceptional and durable response of over two years in a patient with metastatic, SMARCB1-deleted poorly differentiated chordoma who was treated with tazemetostat followed by radiation. onclive.com

| Clinical Trial | Patient Population | Key Efficacy Findings |

| NCT02601937 (Phase 1 Dose Expansion) | Pediatric, Poorly Differentiated Chordoma | ORR: 33% (2/6 patients) |

Primary Mediastinal B-cell Lymphoma

Primary mediastinal B-cell lymphoma (PMBCL) has been included as an eligible histology in broader clinical trials of tazemetostat for B-cell non-Hodgkin lymphomas. However, specific efficacy data for this particular subtype is not extensively detailed in the available research.

The multicenter, open-label Phase 1/2 study NCT01897571, which evaluated tazemetostat in various B-cell lymphomas, listed PMBCL as one of the eligible diagnoses. clinicaltrials.govmycancergenome.orgconfex.com Similarly, a Phase II study in Japan (NCT03456726) for patients with relapsed or refractory B-cell non-Hodgkin lymphoma with EZH2 mutations also included PMBCL as a subtype of diffuse large B-cell lymphoma that was eligible for screening.

Neuroblastoma

The clinical efficacy of this compound in neuroblastoma is an area of ongoing research, with preclinical data suggesting a potential therapeutic role, particularly in high-risk, MYCN-amplified disease. childrenshospital.org However, clinical trial data has not yet demonstrated significant objective responses.

Preclinical studies have indicated that MYCN amplification can lead to the over-production of the EZH2 protein, which blocks normal cell differentiation and promotes tumor growth. By inhibiting EZH2, tazemetostat has been shown to impair neuroblastoma growth in these models. childrenshospital.org

Extraskeletal Myxoid Chondrosarcoma

The clinical efficacy of this compound in extraskeletal myxoid chondrosarcoma (EMC) has been explored within the context of basket trials for tumors with specific molecular characteristics, though specific results for this rare sarcoma subtype are limited.

EMC was included as an eligible histology in a Phase II multicenter study (NCT02601950) of tazemetostat in adult subjects with INI1-negative tumors. nih.gov The rationale for inclusion is that some EMC cases can be INI1-negative. However, the results from this trial have primarily focused on more common histologies like epithelioid sarcoma, and specific efficacy data for the EMC cohort has not been detailed in the available reports. The results for this subgroup were noted as pending in some publications.

Similarly, a pediatric Phase I trial (NCT02601937) also enrolled patients with INI1-negative tumors, which could include EMC. While this study showed promising antitumor activity in certain INI1-negative tumors, specific outcomes for patients with EMC were not separately reported. nih.gov Therefore, while tazemetostat has been studied in populations that may include EMC patients, definitive clinical efficacy data for this specific cancer type remains to be published.

Myoepithelial Carcinoma

This compound has been investigated in patients with myoepithelial carcinoma as part of a broader clinical trial strategy targeting tumors with specific genetic alterations. Myoepithelial carcinoma, particularly cases with loss of the INI1 (integrase interactor 1) protein, was included in a multi-cohort, open-label, phase II basket study (NCT02601950). This trial was designed to evaluate the efficacy of tazemetostat in various INI1-negative solid tumors.

Patients with myoepithelial carcinoma were enrolled into a cohort for "other INI1-negative tumors." Analysis of SMARCB1/INI1-deficient carcinomas from one study identified two cases as myoepithelial carcinomas. Despite the inclusion of this patient population in clinical research, specific efficacy data, such as objective response rate (ORR) or progression-free survival (PFS) for the myoepithelial carcinoma subgroup from the NCT02601950 trial, have not been separately published in the available literature. Research has primarily focused on cohorts with larger patient numbers, such as epithelioid sarcoma.

Hepatocellular Carcinoma

The clinical efficacy of this compound in hepatocellular carcinoma (HCC) has been explored primarily in the context of a phase I clinical trial (NCT03217253). This study was designed to assess the safety, tolerability, and recommended phase II dose of tazemetostat in patients with advanced solid tumors, including HCC, who also presented with varying degrees of liver dysfunction.

A secondary objective of this trial was to observe the preliminary antitumor activity of tazemetostat in this patient population. However, as of the last update, no clinical efficacy results from this study, such as response rates or survival data specific to the hepatocellular carcinoma cohort, have been formally posted or published.

While clinical data remains limited, preclinical research has investigated the potential mechanism of tazemetostat in HCC. An in vitro study on HEPG-2 and Hepatitis B virus-transfected HEPG-2 cell lines showed that tazemetostat could decrease the viability of these cancer cells. The study suggested that by inhibiting EZH2, tazemetostat leads to the downregulation of β-catenin signaling, which in turn decreases the expression of cancer stem cell markers. These findings propose a potential therapeutic role for tazemetostat in HCC, including HBV-induced cases, though these results have not yet been translated into published clinical efficacy outcomes.

Renal Medullary Carcinoma

This compound has been evaluated for its therapeutic potential in renal medullary carcinoma (RMC), a rare and aggressive kidney cancer frequently associated with the loss of the SMARCB1 (INI1) tumor suppressor gene.

Further insight comes from the NCI-COG Pediatric MATCH (APEC1621C) trial, a study that assigned pediatric patients with refractory solid tumors to molecularly targeted therapies. In this trial, one pediatric patient with renal medullary carcinoma characterized by SMARCB1 loss was treated with tazemetostat. The patient's best response was classified as stable disease. Although this did not meet the trial's primary endpoint of an objective response, it suggests a potential for tazemetostat to induce disease stabilization in this patient population.

Urothelial Carcinoma

The clinical efficacy of this compound in combination with pembrolizumab has been investigated in patients with advanced urothelial carcinoma (UC) in a phase 1/2 pilot study (ETCTN 10183 / NCT03854474). The study enrolled patients who were either ineligible for platinum-based chemotherapy or had experienced disease progression on or after such treatment.

The trial was divided into two arms:

Arm A: Patients with disease progression on or after platinum-based chemotherapy.

Arm B: Patients ineligible for platinum-based chemotherapy.

The median progression-free survival (PFS) was similar in both arms, recorded at 3.06 months for Arm A and 3.02 months for Arm B. Researchers noted that the improvement in efficacy with the combination therapy appeared modest when compared to historical data for pembrolizumab monotherapy.

| Efficacy Endpoint | Arm A (Post-Platinum, n=12) | Arm B (Platinum-Ineligible, n=13) | Overall (n=25) |

|---|---|---|---|

| Overall Response Rate (ORR) | 25% | 17% | 21% |

| Partial Response (PR) | 25% | 17% | 21% |

| Stable Disease (SD) | 25% | 25% | 25% |

| Progressive Disease (PD) | 50% | 58% | 54% |

| Median Progression-Free Survival (PFS) | 3.06 months | 3.02 months | N/A |

COVID-19-Related Complications (Inflammatory Reactions)

This compound was considered as a potential treatment to mitigate the hyperinflammatory effects associated with severe COVID-19 infection. A Phase II open-label clinical trial (NCT05018975) was planned to assess the safety and efficacy of tazemetostat for treating Acute Respiratory Distress Syndrome (ARDS) or Systemic Cytokine Release Syndrome (SCRS) in patients with moderate to severe COVID-19. The hypothesis was that tazemetostat could prevent respiratory deterioration and reduce the need for invasive ventilation by controlling the inflammatory response.

However, this clinical trial did not proceed to completion. The study was officially withdrawn before enrolling patients. According to the clinical trial record, the withdrawal was based on a recommendation from the U.S. Food and Drug Administration (FDA) that cited safety issues. Consequently, there is no clinical efficacy data available for this compound in the context of COVID-19-related complications.

Clinical Trial Design and Methodologies

Phase I Studies (Dose Escalation and Safety)

Initial clinical evaluation of tazemetostat (B611178) began with Phase I studies designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), as well as to assess its safety and pharmacokinetic profile. nih.govnih.gov A first-in-human, open-label, multicenter, dose-escalation study utilized a standard 3+3 design. nih.gov This trial enrolled patients with relapsed or refractory B-cell non-Hodgkin lymphoma (B-NHL) and advanced solid tumors. nih.gov The oral administration of tazemetostat ranged from 100 mg to 1600 mg twice daily in 28-day cycles. nih.gov The primary endpoint was the establishment of the MTD or RP2D, determined by dose-limiting toxicities observed during the first cycle. nih.gov

A similar Phase I study was conducted in Japanese patients with relapsed or refractory B-NHL to evaluate tolerability, safety, pharmacokinetics, and preliminary antitumor activity. nih.gov In this study, tazemetostat was administered at a single dose of 800 mg on the first day, followed by 800 mg twice daily for the remainder of the 28-day cycle. nih.gov

A Phase I study in pediatric patients with relapsed or refractory integrase interactor 1 (INI1)-negative tumors or synovial sarcoma also followed a dose-escalation and dose-expansion design. clinicaltrials.govascopubs.org This study evaluated tazemetostat monotherapy at doses up to 2400 mg/m² daily. ascopubs.org The primary endpoint for the dose-expansion phase was the objective response rate. ascopubs.org

Phase II Studies (Efficacy and Safety)

Following the determination of a safe and effective dose, Phase II studies were initiated to further evaluate the efficacy and safety of tazemetostat in specific patient populations. These trials were typically open-label, single-arm, and multicenter studies. nih.govmayo.edufredhutch.orgnih.gov

A notable Phase II trial investigated tazemetostat in patients with relapsed or refractory follicular lymphoma (FL). nih.gov This study enrolled two cohorts based on the mutational status of the EZH2 gene: one with EZH2 mutations and another with wild-type EZH2. nih.govnih.gov Another significant Phase II basket study enrolled patients with various INI1-negative solid tumors, including a specific cohort for epithelioid sarcoma. nih.govascopost.com In a study focused on malignant pleural mesothelioma, a two-stage Green-Dahlberg design was used to assess efficacy in patients with BAP1 inactivation. ascopubs.orgnih.gov

Single-Arm and Multicenter Studies

The majority of clinical trials for tazemetostat have been designed as single-arm, open-label studies. nih.govmayo.edufredhutch.orgnih.gov This design is often employed for rare diseases or in populations with limited treatment options, allowing for the evaluation of a new agent's activity without a direct comparator. To ensure a diverse and representative patient population, these trials were conducted across multiple clinical sites, both nationally and internationally. nih.govnih.govnih.gov For instance, the Phase II study in follicular lymphoma involved 38 clinics and hospitals across several countries, including the United States, France, the United Kingdom, and Australia. nih.govnih.gov Similarly, the Phase II basket study for INI1-negative tumors enrolled patients from 32 hospitals and clinics worldwide. nih.gov

Companion Diagnostic Testing (e.g., cobas® EZH2 Mutation Test, INI1 loss)

A critical component of the clinical development of tazemetostat has been the use of companion diagnostic tests to identify patients most likely to benefit from treatment. For follicular lymphoma, the cobas® EZH2 Mutation Test was developed and approved by the FDA as a companion diagnostic to detect activating mutations in the EZH2 gene. fda.govadmaconcology.comnih.gov Patients in clinical trials were prospectively assigned to cohorts based on their EZH2 mutation status, which was determined by central testing of formalin-fixed, paraffin-embedded tumor samples. nih.govnih.govfda.gov

For solid tumors like epithelioid sarcoma, eligibility for clinical trials required documented loss of INI1 protein expression, confirmed by immunohistochemistry (IHC), or the presence of biallelic SMARCB1 alterations. nih.govascopost.com SMARCB1 is the gene that encodes the INI1 protein. nih.govascopost.com This molecular screening ensures that the patient's tumor possesses the specific genetic vulnerability that tazemetostat targets. nih.govascopost.com

Patient Population Characteristics in Clinical Trials (e.g., age, performance status, prior therapies)

The patient populations enrolled in tazemetostat clinical trials were carefully defined to assess the drug's efficacy in specific contexts.

Follicular Lymphoma: Eligible patients were adults (≥18 years) with histologically confirmed follicular lymphoma (grade 1, 2, 3a, or 3b) that was relapsed or refractory to at least two prior systemic therapies. nih.govnih.gov A key inclusion criterion was an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. nih.govnih.gov In the Phase II study, the median number of prior therapies was two for the EZH2 mutant cohort and three for the wild-type cohort. lymphomahub.com

Epithelioid Sarcoma: Patients in the epithelioid sarcoma cohort of the Phase II basket study were required to have locally advanced or metastatic disease. nih.govascopost.com The median age of patients was 34 years, and the majority had an ECOG performance status of 0 or 1. oncnursingnews.com A significant portion of these patients had received prior anticancer therapies, including surgery (77%), radiotherapy (56%), and systemic therapy (61%). ascopost.comnih.gov

Pediatric Patients: A Phase I study enrolled pediatric patients (6 months to 18 years) with relapsed or refractory INI1-negative tumors or synovial sarcoma. ascopubs.org

Efficacy Endpoints (Overall Response Rate, Duration of Response, Progression-Free Survival, Complete Response, Partial Response)

The efficacy of tazemetostat in clinical trials was evaluated using a set of standardized endpoints.

Secondary endpoints included:

Duration of Response (DOR): The time from the initial response to disease progression or death. nih.govnih.govascopost.comclinicaltrials.gov

Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease without it getting worse. nih.govnih.govascopost.comclinicaltrials.gov

Complete Response (CR): The disappearance of all signs of cancer in response to treatment. nih.govascopost.comnih.gov

Partial Response (PR): A decrease in the size of a tumor, or in the extent of cancer in the body, in response to treatment. nih.govascopost.comnih.gov

Disease Control Rate (DCR): The percentage of patients who have achieved a complete response, partial response, or stable disease. nih.govascopost.com

Response assessments were typically conducted at regular intervals, such as every 8 weeks, using established criteria like the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 or the International Working Group criteria for non-Hodgkin lymphoma. nih.govnih.govascopost.com

Table of Efficacy Results from Key Tazemetostat Clinical Trials:

| Trial (Tumor Type) | Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| Phase II (Follicular Lymphoma) nih.govnih.gov | EZH2 Mutant (n=45) | 69% | 13% ahdbonline.com | 56% ahdbonline.com | 10.9 months | 13.8 months |

| Phase II (Follicular Lymphoma) nih.govnih.gov | EZH2 Wild-Type (n=54) | 35% | 6% ahdbonline.com | 29% ahdbonline.com | 13.0 months | 11.1 months |

| Phase II (Epithelioid Sarcoma) nih.govascopost.com | INI1-Negative (n=62) | 15% | 1.6% (by IRC) oncnursingnews.com | 13% oncnursingnews.com | Not Reached | 5.5 months |

IRC: Independent Radiology Committee

Combination Therapy Research

Rationale for Combination Approaches

The primary motivations for exploring tazemetostat (B611178) in combination regimens are to counteract the development of treatment resistance and to achieve synergistic effects that lead to a more potent antitumor response than either agent could produce alone.

A significant challenge in cancer therapy is the development of resistance to treatment. Research has identified molecular mechanisms that lead to resistance to tazemetostat. Genomic studies of patient tumors have revealed that acquired mutations can converge on the RB1/E2F signaling axis. aacrjournals.orgnih.gov These mutations decouple the control of the cell cycle from the differentiation-inducing effects of EZH2 inhibition. aacrjournals.orgresearchgate.netresearchgate.net This decoupling allows tumor cells to bypass the G1 cell cycle arrest that tazemetostat would normally induce, rendering the therapy less effective. aacrjournals.orgresearchgate.net

Based on this understanding, a rational approach to overcoming resistance is to combine tazemetostat with drugs that target downstream components of the cell cycle. aacrjournals.org Strategies include the use of Aurora kinase B (AURKB) inhibitors, such as barasertib, or CDK4/6 inhibitors. aacrjournals.orgresearchgate.netmskcc.org This "bypass targeting" is designed to circumvent the resistance mechanism and restore control over cell proliferation. aacrjournals.orgmskcc.org Another approach involves combining tazemetostat with DOT1L inhibitors, like pinometostat, which has been shown in laboratory settings to shrink follicular lymphoma tumors that have developed resistance to tazemetostat. oncology-central.comtechnologynetworks.com

Furthermore, potent synergistic anti-proliferative activity has been seen when combining EZH2 inhibitors with immunomodulatory drugs (IMiDs) in multiple myeloma models. aacrjournals.org The mechanism for this synergy is believed to involve the regulation of interferon signaling pathways. Both EZH2 and the targets of IMiDs (Ikaros/Aiolos) are transcriptional repressors that play roles in regulating the IRF4 axis, which is crucial for the survival of multiple myeloma cells. aacrjournals.org Combining these agents leads to an enhanced effect on interferon target genes and an increase in apoptosis. aacrjournals.org

Investigated Combination Agents

Clinical investigations are underway to evaluate the efficacy of tazemetostat when combined with established chemotherapy regimens, targeted therapies, and immunotherapies across different types of lymphomas.

The combination of tazemetostat with the standard R-CHOP chemotherapy regimen has been investigated in elderly patients with newly diagnosed high-risk DLBCL in the Phase Ib/II Epi-RCHOP trial (NCT02889523). aacrjournals.orglymphomahub.comlymphomahub.com The rationale is that the epigenetic modulation by tazemetostat could complement the cytotoxic effects of R-CHOP. ashpublications.org The Phase Ib portion of the study established a recommended Phase 2 dose (RP2D) of tazemetostat of 800 mg twice daily in this combination. aacrjournals.orgnih.gov The Phase II part of the study showed promising efficacy with this combination. lymphomahub.com

Table 1: Efficacy Results from the Phase II Epi-RCHOP Trial

| Efficacy Endpoint | Patient Set | Result (%) |

|---|---|---|

| Complete Metabolic Response (CMR) Rate | Efficacy Set (N=122) | 75.4% |

| Sensitivity Set (n=112) | 82.1% | |

| Overall Response Rate (ORR) | Safety Set (N=122) | 82.0% |

| Sensitivity Set (n=112) | 89.3% | |

| Progression-Free Survival (PFS) at 18.5 months (median follow-up) | Safety Set (N=122) | 77.7% |

| Overall Survival (OS) at 18.5 months (median follow-up) | Safety Set (N=122) | 88.8% |

Data sourced from Sarkozy et al. as reported in eClinicalMedicine. lymphomahub.com

The SYMPHONY-1 (NCT04224493) study, a Phase 1b/3 trial, is evaluating tazemetostat in combination with rituximab (B1143277) and lenalidomide (B1683929) (a regimen known as R²) in patients with relapsed/refractory (R/R) follicular lymphoma (FL). hra.nhs.ukmayo.edu The combination of lenalidomide and rituximab is a standard treatment for R/R FL. ascopubs.org The addition of tazemetostat, an EZH2 inhibitor, is being explored to determine if it can improve clinical outcomes for this patient population. onclive.com The Phase 1b safety run-in portion of the trial has been completed, demonstrating promising response rates and establishing the recommended Phase 3 dose of tazemetostat at 800 mg twice daily. onclive.comashpublications.org

Table 2: Preliminary Efficacy from the SYMPHONY-1 Phase 1b Trial

| Efficacy Endpoint | Patient Population (N=41 evaluable) | Result (%) |

|---|---|---|

| Overall Response Rate (ORR) | Total Response-Evaluable | 97.6% |

| Complete Response (CR) | Total Response-Evaluable | 51.2% |

| Partial Response (PR) | Total Response-Evaluable | 46.3% |

| Overall Response Rate (ORR) by EZH2 Status | Wild-Type (WT) EZH2 (n=32) | 97.0% |

| Mutant (MT) EZH2 (n=7) | 100% | |

| Overall Response Rate (ORR) in Rituximab-Refractory Disease | Rituximab-Refractory (n=14) | 100% |

Data from the Phase 1b safety run-in of the SYMPHONY-1 study. ashpublications.org

The combination of tazemetostat with immune checkpoint inhibitors is based on the hypothesis that epigenetic reprogramming by tazemetostat could alter the tumor microenvironment, potentially enhancing the response to immunotherapy. nih.gov A Phase Ib study (NCT02220842) assessed the combination of tazemetostat with the anti-PD-L1 agent atezolizumab in patients with relapsed/refractory DLBCL. nih.govclinicaltrialsarena.com While the combination was found to be safe and tolerable, the antitumor activity observed was modest in this heavily pre-treated patient population. nih.gov

Table 3: Efficacy Results of Tazemetostat and Atezolizumab Combination in R/R DLBCL

| Efficacy Endpoint | Result |

|---|---|

| Overall Response Rate (ORR) | 16% |

| Complete Response (CR) Rate | 7% |

| Median Progression-Free Survival (PFS) | 2 months |

| Median Overall Survival (OS) | 13 months |

Data from a Phase Ib study in 43 enrolled patients. nih.gov

Obinutuzumab

Tazemetostat is being evaluated in a triple combination therapy with the Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib (B611923) and an anti-CD20 monoclonal antibody, which can be either rituximab or obinutuzumab. This research is being conducted in the Phase Ib TARZAN trial for patients with relapsed or refractory (R/R) B-cell non-Hodgkin lymphomas, including follicular lymphoma (FL), mantle cell lymphoma (MCL), marginal zone lymphoma (MZL), and Waldenstrom macroglobulinemia (WM). cancer.gov

The rationale for this combination is based on the distinct but potentially complementary mechanisms of action of the three agents. Tazemetostat, an EZH2 inhibitor, can modulate the tumor microenvironment and may sensitize cancer cells to other therapies. cancer.gov Zanubrutinib targets the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. cancer.gov Obinutuzumab is a glycoengineered, type II anti-CD20 monoclonal antibody that induces direct cell death and antibody-dependent cell-mediated cytotoxicity. cancer.govwithpower.com

Research has indicated that the combination of zanubrutinib and obinutuzumab is effective in treating R/R follicular lymphoma. withpower.com The addition of tazemetostat to this doublet is hypothesized to further improve efficacy. The TARZAN trial is designed as a dose-escalation study to determine the safety and optimal dose of tazemetostat when combined with fixed doses of zanubrutinib and the anti-CD20 antibody, followed by a dose-expansion phase. cancer.gov

Table 1: Clinical Trial of Tazemetostat in Combination with Zanubrutinib and Obinutuzumab

| Trial Identifier | Phase | Status | Conditions | Interventions |

| NCT04557956 | Phase 1b | Recruiting | Follicular Lymphoma, Mantle Cell Lymphoma, Marginal Zone Lymphoma, Waldenstrom Macroglobulinemia | Tazemetostat, Zanubrutinib, Obinutuzumab/Rituximab |

Steroids

Preclinical models have suggested a synergistic activity between tazemetostat and steroids. nih.gov This has led to clinical investigation of tazemetostat in combination with prednisolone (B192156) for patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).

In a clinical study, patients with R/R DLBCL received tazemetostat in combination with prednisolone. clinicaltrials.gov The study protocol involved the administration of tazemetostat orally twice daily in continuous 28-day cycles. Prednisolone was given on days 1 to 5 and 15 to 19 for the first four cycles, after which tazemetostat monotherapy was continued. clinicaltrials.gov This research aims to evaluate the clinical activity of this combination in a patient population with a significant unmet medical need.

Table 2: Clinical Trial of Tazemetostat in Combination with Prednisolone

| Trial Identifier | Phase | Status | Conditions | Interventions |

| NCT01897571 | Phase 1/2 | Completed | Diffuse Large B-Cell Lymphoma | Tazemetostat, Prednisolone |

Dabrafenib (B601069) and Trametinib (B1684009) (BRAF/MEK Inhibition)

A Phase I/II clinical trial is investigating the combination of tazemetostat with the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib. georgiacancerinfo.orgcancer.gov This study is focused on patients with BRAF V600-mutated metastatic melanoma that has progressed on prior BRAF/MEK inhibitor therapy. cancer.govcenterwatch.com The rationale for this combination is to target both epigenetic and signaling pathways that drive tumor growth. georgiacancerinfo.org

The Phase I part of the trial aims to determine the maximum tolerated dose of tazemetostat when added to the standard dabrafenib and trametinib regimen. mycancergenome.org The Phase II portion will then assess whether the addition of tazemetostat improves progression-free survival compared to tazemetostat alone in this resistant patient population. mycancergenome.org The study involves two arms in the Phase II part: one with tazemetostat monotherapy and the other with the triplet combination. cancer.gov Patients on the monotherapy arm may have the option to cross over to the combination arm upon disease progression. cancer.gov

Table 3: Clinical Trial of Tazemetostat in Combination with Dabrafenib and Trametinib

| Trial Identifier | Phase | Status | Conditions | Interventions |

| NCT04557956 | Phase 1/2 | Active | BRAF V600-mutated Metastatic Melanoma | Tazemetostat, Dabrafenib, Trametinib |

Topotecan (B1662842) and Pembrolizumab (B1139204)

Tazemetostat is being studied in combination with the chemotherapy agent topotecan and the immune checkpoint inhibitor pembrolizumab in a Phase I trial for patients with recurrent small cell lung cancer (SCLC). asco.orgclinicaltrials.govallclinicaltrials.com SCLC is characterized by initial chemosensitivity followed by the rapid development of resistance. asco.org

The scientific basis for this combination lies in the ability of EZH2 inhibition by tazemetostat to potentially sensitize resistant SCLC to chemotherapy and immunotherapy. asco.orgascopubs.org It is hypothesized that tazemetostat may upregulate Schlafen 11 (SLFN11), which is involved in the response to DNA damaging agents like topotecan, and enhance intrinsic immune signaling, thereby improving the efficacy of pembrolizumab. asco.orgascopubs.org The trial is designed as a dose-escalation and dose-expansion study to evaluate the safety, tolerability, and preliminary efficacy of this triplet combination. asco.org

Table 4: Clinical Trial of Tazemetostat in Combination with Topotecan and Pembrolizumab

| Trial Identifier | Phase | Status | Conditions | Interventions |

| NCT05353439 | Phase 1 | Recruiting | Recurrent Small Cell Lung Cancer | Tazemetostat, Topotecan, Pembrolizumab |

Durvalumab

The CAIRE trial is a multi-cohort, open-label Phase 2 study evaluating tazemetostat in combination with the PD-L1 inhibitor durvalumab in patients with various advanced solid tumors. ascopubs.orgresearchgate.net The rationale for this combination is based on preclinical evidence that EZH2 inhibition can modulate the tumor microenvironment and enhance the effectiveness of immune checkpoint inhibitors. ascopubs.orgresearchgate.net

The CAIRE study includes separate cohorts for different cancer types, such as pancreatic adenocarcinoma, microsatellite stable colorectal cancer, soft-tissue sarcomas, and other solid tumors with specific biomarkers like the presence of tertiary lymphoid structures. ascopubs.orgresearchgate.net The primary endpoints of the study vary by cohort and include disease control rate, objective response rate, and 6-month non-progression rate. ascopubs.orgresearchgate.net For patients with advanced microsatellite stable colorectal cancer, the combination of tazemetostat and durvalumab has met its primary endpoint for disease control rate. ascopubs.org

Table 5: Clinical Trial of Tazemetostat in Combination with Durvalumab

| Trial Identifier | Phase | Status | Conditions | Interventions |

| NCT04705818 | Phase 2 | Recruiting | Advanced Solid Tumors | Tazemetostat, Durvalumab |

Barasertib

Research has focused on overcoming resistance to tazemetostat, particularly in tumors like epithelioid sarcoma and rhabdoid tumors. A preclinical study investigated the combination of tazemetostat with barasertib, an Aurora kinase B inhibitor, to address this resistance.

The study identified that resistance to tazemetostat can be mediated by the activation of cell cycle pathways. By combining tazemetostat with barasertib, which targets a key component of cell division, researchers were able to demonstrate a synergistic effect. This combination has been shown to slow tumor growth in laboratory models, suggesting a promising therapeutic strategy for patients who have developed resistance to tazemetostat monotherapy.

Zanubrutinib and Anti-CD20 Monoclonal Antibody

The TARZAN trial, a Phase Ib study, is evaluating the safety and efficacy of tazemetostat in combination with the BTK inhibitor zanubrutinib and an anti-CD20 monoclonal antibody (rituximab or obinutuzumab). cancer.gov This study enrolls patients with relapsed or refractory B-cell non-Hodgkin lymphomas, including follicular lymphoma, mantle cell lymphoma, marginal zone lymphoma, and Waldenstrom macroglobulinemia. cancer.gov

This three-drug combination aims to simultaneously target multiple pathways involved in B-cell malignancies. Tazemetostat acts as an epigenetic modulator, zanubrutinib inhibits the B-cell receptor signaling pathway, and the anti-CD20 antibody targets B-cells for destruction by the immune system. cancer.gov The trial is being conducted in a dose-escalation format to establish the recommended Phase 2 dose of tazemetostat in this combination, followed by a dose-expansion phase to further assess its activity. cancer.gov

Table 6: Clinical Trial of Tazemetostat in Combination with Zanubrutinib and an Anti-CD20 Monoclonal Antibody

| Trial Identifier | Phase | Status | Conditions | Interventions |

| NCT04557956 | Phase 1b | Recruiting | B-cell non-Hodgkin lymphomas | Tazemetostat, Zanubrutinib, Rituximab/Obinutuzumab |

Epcoritamab

Research into the combination of tazemetostat hydrobromide and epcoritamab is currently centered on a Phase II clinical trial for patients with relapsed or refractory grade I-IIIa follicular lymphoma. onclive.comcancer.gov This trial is designed to assess the effectiveness of this therapeutic pairing. onclive.comcancer.gov

The scientific rationale for combining these two agents lies in their distinct and potentially complementary mechanisms of action. cancer.gov Epcoritamab is a bispecific monoclonal antibody engineered to bind to two different targets simultaneously. onclive.comcancer.gov This dual-binding capability allows it to engage the body's own immune system to recognize and attack cancer cells, potentially leading to a more robust anti-tumor response. onclive.comcancer.gov